4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride
Overview
Description
The compound “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” is a derivative of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine . It is a solid compound .
Molecular Structure Analysis
The molecular structure of the parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, includes a pyrazolo[4,3-c]pyridine core with four hydrogen atoms attached to the pyrazole ring and three hydrogen atoms attached to the pyridine ring . The exact structure of “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” would require additional information or computational analysis for accurate determination.Physical And Chemical Properties Analysis
The parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, is a solid at room temperature . It has a molecular weight of 123.16 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 331.7±32.0 °C at 760 mmHg, and a flash point of 154.4±25.1 °C .Scientific Research Applications
Inhibitor Development for Coagulation Factor Xa
This compound has been utilized in the development of inhibitors for blood coagulation factor Xa. Such inhibitors, like apixaban, are significant in the treatment of thrombosis and other cardiovascular diseases .
Antiproliferative Agents
The pyrazolo[4,3-c]pyridine moiety, present in the compound, is explored for its antiproliferative activity. This activity is crucial in cancer research for the development of new chemotherapy agents .
Organic Synthesis and Catalysis
The compound serves as a building block in organic synthesis. Its structure can be modified to create novel compounds with potential catalytic activities, useful in various chemical reactions .
Drug Discovery and Medicinal Chemistry
As a part of a unique collection of chemicals, this compound is used in early drug discovery and medicinal chemistry to synthesize new pharmacologically active molecules .
Safety and Hazards
properties
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWAPLCKFFJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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